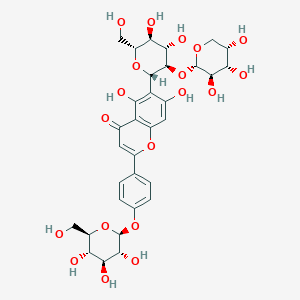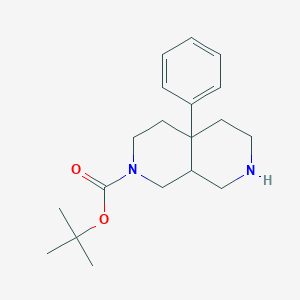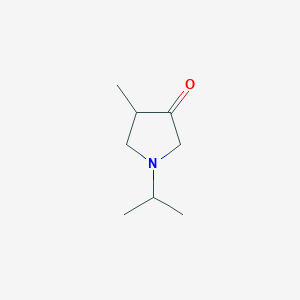
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one
Descripción general
Descripción
“4-Methyl-1-(propan-2-yl)pyrrolidin-3-one” is a chemical compound with the CAS Number: 1384430-13-0 . It has a molecular weight of 141.21 . The IUPAC name for this compound is 1-isopropyl-4-methyl-3-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “4-Methyl-1-(propan-2-yl)pyrrolidin-3-one” is 1S/C8H15NO/c1-6(2)9-4-7(3)8(10)5-9/h6-7H,4-5H2,1-3H3 . This indicates that the molecule consists of 8 carbon atoms, 15 hydrogen atoms, and 1 oxygen atom.Physical And Chemical Properties Analysis
“4-Methyl-1-(propan-2-yl)pyrrolidin-3-one” is a liquid at room temperature . It should be stored at temperatures below -10°C .Aplicaciones Científicas De Investigación
Drug Discovery and Development
The pyrrolidine ring is a common feature in many biologically active compounds due to its non-planarity and ability to contribute to the stereochemistry of molecules . The presence of a pyrrolidine ring can influence the pharmacokinetic profile of drug candidates, making 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one a valuable compound in the design of new medications with varied biological profiles.
Selective Androgen Receptor Modulators (SARMs)
Pyrrolidine derivatives, such as 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one , have been synthesized as SARMs. These compounds are optimized to modulate androgen receptors with the potential to treat conditions like muscle wasting and osteoporosis .
Treatment of Autoimmune Diseases
The structural modification of pyrrolidine derivatives has led to the development of compounds that act as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is involved in autoimmune diseases, and its modulation could lead to new therapeutic approaches .
Synthetic Cathinones
Synthetic cathinones are a class of psychoactive substances that have emerged on the drug market. Pyrrolidine derivatives, including 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one , are structurally similar to cathinones and are studied for their psychoactive properties and potential as new psychoactive substances .
Enantioselective Synthesis
Due to the stereogenicity of the pyrrolidine ring carbons, 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one can be used in enantioselective synthesis. The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates .
Neuropharmacology
Research into the treatment of depression and addiction has explored the potential of pyrrolidine derivatives as kappa opioid receptor (KOR) antagonists. These compounds, including 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one , may have therapeutic potential for these conditions .
Structural Analysis and Characterization
The compound’s structure can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. This is crucial for understanding its interactions and binding modes with biological targets .
Medicinal Chemistry
In medicinal chemistry, the pyrrolidine ring’s ability to efficiently explore the pharmacophore space is highly valued4-Methyl-1-(propan-2-yl)pyrrolidin-3-one can be used to create novel compounds with specific target selectivity, contributing to the diversity of drug candidates .
Safety and Hazards
The compound is classified as dangerous, with hazard statements H226, H314, and H335 . These indicate that it is flammable, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Direcciones Futuras
The pyrrolidine ring is a common feature in many biologically active compounds and is widely used by medicinal chemists . The ability to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation”—make it a promising scaffold for the design of new compounds with different biological profiles .
Mecanismo De Acción
Target of Action
The primary targets of 4-Methyl-1-(propan-2-yl)pyrrolidin-3-one are currently unknown. This compound is a derivative of the pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Pyrrolidine derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular function . .
Biochemical Pathways
Pyrrolidine derivatives can affect a variety of biochemical pathways depending on their specific structure and target
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of a compound
Result of Action
The effects of a compound at the molecular and cellular level depend on its specific targets and mode of action . Without this information, it is difficult to predict the specific effects of this compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect how a compound interacts with its targets and its overall effectiveness . .
Propiedades
IUPAC Name |
4-methyl-1-propan-2-ylpyrrolidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6(2)9-4-7(3)8(10)5-9/h6-7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXZUGAMWWFCLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1=O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1-(propan-2-yl)pyrrolidin-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



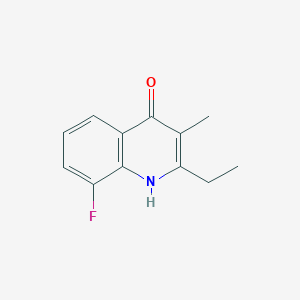
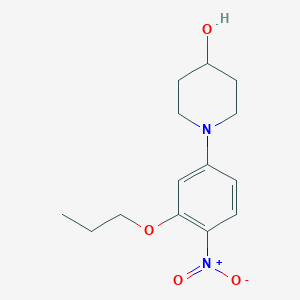
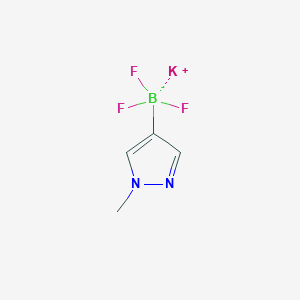

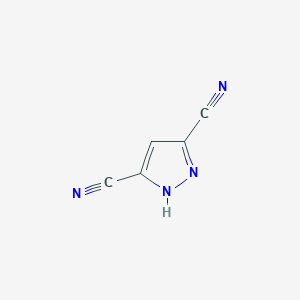
![4,5,6,7-Tetrahydrothiazolo[5,4-c]pyridine-2-carboxylic acid](/img/structure/B1429018.png)
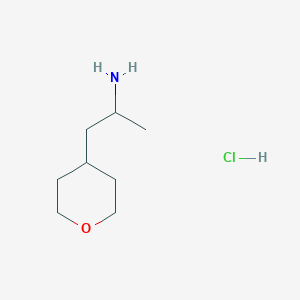


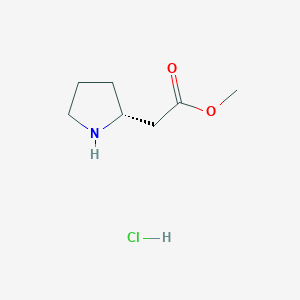
![2-[(Hydroxyacetyl)(2-methoxyethyl)amino]-3-methylbenzoic acid](/img/structure/B1429025.png)
![6-Oxo-[1,4]oxazepane-4,5-dicarboxylic acid 4-tert-butyl ester 5-ethyl ester](/img/structure/B1429028.png)
